molecular formula C13H26Cl2N4O B6222773 (2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride CAS No. 2757961-53-6

(2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride

Cat. No. B6222773
CAS RN: 2757961-53-6
M. Wt: 325.3
InChI Key:
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Description

(2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride is a useful research compound. Its molecular formula is C13H26Cl2N4O and its molecular weight is 325.3. The purity is usually 95.
BenchChem offers high-quality (2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride involves the reaction of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by reaction with tert-butyl N-[(S)-2-amino-3-methylbutan-1-yl]carbamate. The resulting product is then treated with hydrochloric acid to yield the dihydrochloride salt of the target compound.", "Starting Materials": [ "3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid", "N,N-dimethylformamide dimethyl acetal", "tert-butyl N-[(S)-2-amino-3-methylbutan-1-yl]carbamate", "hydrochloric acid" ], "Reaction": [ "1. 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is reacted with N,N-dimethylformamide dimethyl acetal in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the corresponding N,N-dimethylformamide dimethyl acetal ester.", "2. The resulting ester is then reacted with tert-butyl N-[(S)-2-amino-3-methylbutan-1-yl]carbamate in the presence of a base such as triethylamine to yield the target compound.", "3. The target compound is then treated with hydrochloric acid to yield the dihydrochloride salt of the compound." ] }

CAS RN

2757961-53-6

Product Name

(2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride

Molecular Formula

C13H26Cl2N4O

Molecular Weight

325.3

Purity

95

Origin of Product

United States

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